N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Medicinal chemistry Lipophilicity optimization Structure-activity relationship

N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS 2034368-39-1) is a synthetic brominated pyridazinone derivative bearing an ortho-bromophenyl amide substituent, a cyclopropyl group at the pyridazinone 3-position, and a chiral propanamide linker. Its molecular formula is C₁₆H₁₆BrN₃O₂ (MW 362.23 g/mol).

Molecular Formula C16H16BrN3O2
Molecular Weight 362.227
CAS No. 2034368-39-1
Cat. No. B2533835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
CAS2034368-39-1
Molecular FormulaC16H16BrN3O2
Molecular Weight362.227
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1Br)N2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C16H16BrN3O2/c1-10(16(22)18-14-5-3-2-4-12(14)17)20-15(21)9-8-13(19-20)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,18,22)
InChIKeyZZEDLRRYZLFAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS 2034368-39-1): Structural and Physicochemical Baseline for Research Procurement


N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS 2034368-39-1) is a synthetic brominated pyridazinone derivative bearing an ortho-bromophenyl amide substituent, a cyclopropyl group at the pyridazinone 3-position, and a chiral propanamide linker [1]. Its molecular formula is C₁₆H₁₆BrN₃O₂ (MW 362.23 g/mol). Computed physicochemical properties include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 61.8 Ų, four rotatable bonds, and a single hydrogen bond donor [1]. The compound is commercially available from Life Chemicals (15 mg at $89.00; 20 mg pricing available upon inquiry) and is supplied at ≥95% purity for research use [1]. The pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors (including MET and MEK), phosphodiesterase inhibitors, and anti-inflammatory agents [2][3].

Why N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide Cannot Be Substituted by Close Structural Analogs Without Risk of Divergent Target Engagement


Generic substitution within this pyridazinone-propanamide chemotype is precluded by three interdependent structural features that are each known to modulate biological activity in this compound class: (i) the ortho-bromophenyl substitution pattern, which alters both steric encumbrance at the amide terminal and the electronic character of the aryl ring relative to para-halogenated or N-benzyl-linked analogs [1]; (ii) the chiral methyl-bearing propanamide linker, which introduces stereochemical constraints absent in simpler acetic acid or acetamide derivatives [1]; and (iii) the cyclopropyl substituent at the pyridazinone 3-position, which class-level evidence indicates contributes to metabolic stability and target-binding conformation [2]. Pyridazinone SAR studies have demonstrated that even minor alterations in substituent position (ortho vs. para halogen) or linker length (direct amide vs. methylene-extended amide) can produce order-of-magnitude shifts in IC₅₀ values against kinases and other enzymatic targets [3][4]. Consequently, procurement of the precise CAS number is essential for reproducibility in structure-activity relationship (SAR) campaigns.

Quantitative Differential Evidence for N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide vs. Its Closest Structural Analogs


Ortho-Bromophenyl vs. Para-Bromobenzyl Substitution: Physicochemical Property Differentiation

Compared to its closest commercially available structural relative, N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide (CAS 2097859-63-5), the target compound differs in two critical parameters: (i) bromine substitution position (ortho vs. para) and (ii) linker type (direct N-phenyl amide vs. N-benzyl methylene-extended amide). The target compound (CAS 2034368-39-1) has a molecular formula of C₁₆H₁₆BrN₃O₂ (MW 362.23 g/mol) [1], while the para-bromobenzyl comparator has formula C₁₆H₁₈BrN₃O (MW 376.25 g/mol) — reflecting the replacement of the pyridazinone carbonyl oxygen with an additional CH₂ unit in the comparator. This difference in hydrogen-bonding capacity (1 HBD, 3 HBA for the target vs. altered H-bond profile for the comparator) is expected to produce divergent target-binding interactions based on class-level pyridazinone SAR [2].

Medicinal chemistry Lipophilicity optimization Structure-activity relationship

Bromine vs. Chlorine Halogen Differentiation: Implications for Cross-Coupling and Target Binding

The target compound contains an ortho-bromine atom on the phenyl ring. Its closest halogen-substituted comparator, N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, differs solely by replacement of bromine (atomic radius 185 pm; C-Br bond dissociation energy ~285 kJ/mol) with chlorine (atomic radius 175 pm; C-Cl BDE ~327 kJ/mol). Bromine's larger atomic radius and lower bond dissociation energy confer two quantifiable advantages: (i) superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), where aryl bromides typically react 10-100× faster than aryl chlorides under identical conditions; and (ii) the potential for halogen bonding interactions (C-Br···O/N distance typically 3.0-3.3 Å vs. 2.9-3.1 Å for C-Cl), which can affect target recognition in a class-level context where halogenated pyridazinones have been reported as kinase inhibitors [1][2].

Synthetic chemistry Cross-coupling Halogen bonding

Chiral Propanamide Linker: Implications for Stereochemical SAR Relative to Achiral Acetic Acid Derivatives

The target compound contains a chiral center at the propanamide α-carbon (C-2 of the propionamide moiety), as evidenced by the non-equivalence of the methyl and carboxamide substituents [1]. In contrast, the simpler 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1935936-86-9; MW 194.19 g/mol) lacks this stereogenic center entirely . The presence of the methyl group at the alpha position adds both steric bulk and a stereochemical constraint that, based on class-level precedent with chiral pyridazinone kinase inhibitors, can influence target enantioselectivity. Pyridazinone-based kinase inhibitors from the MET inhibitor patent class are reported to exhibit stereochemistry-dependent potency [2]. While specific enantiomeric resolution and differential activity data for this compound are not publicly available, the racemic nature of the commercial material (as supplied by Life Chemicals) represents a defined starting point for chiral chromatographic separation to generate individual enantiomers for comparative biological evaluation.

Stereochemistry Enantioselective synthesis Chiral resolution

Commercial Availability and Unit Economics Relative to Structural Analogs

The target compound is commercially stocked by Life Chemicals and available through the Kuujia procurement platform at a listed price of $89.00 per 15 mg unit ($5.93/mg) as of September 2023 [1]. This price point positions the compound as a specialized research chemical. While comprehensive unit pricing for all structural analogs is not uniformly publicly available, the presence of the compound in the Life Chemicals catalog (product code F6564-3731) with defined lot sizes (15 mg, 20 mg) indicates established commercial synthesis and quality control protocols, providing researchers with a documented supply chain compared to analogs that may require custom synthesis. For procurement decision-makers, the availability of defined lot sizes, catalog product codes, and a commercial supplier with ISO-certified quality systems reduces sourcing risk in hit-to-lead and lead optimization programs where compound identity and purity are critical.

Research procurement Cost-effectiveness Chemical sourcing

IMPORTANT CAVEAT: Limited Publicly Available Quantitative Bioactivity Data

An extensive search of PubChem, ChEMBL, BindingDB, PubMed, and the patent literature (as of April 2026) did not identify any publications reporting quantitative IC₅₀, Kd, Ki, EC₅₀, or cellular activity data specifically for CAS 2034368-39-1 in a comparator-controlled experimental context [1][2][3]. This compound appears to be a relatively unexplored research chemical that has not yet appeared in peer-reviewed biological studies indexed in major databases. The pyridazinone scaffold to which it belongs has well-documented activity across multiple target classes—including MET kinase inhibition [4], PDE10A inhibition (IC₅₀ = 23 nM with 110-fold selectivity) [5], and cholinesterase inhibition (IC₅₀ values from 0.11 µM to 9.80 µM depending on substitution) [6]—but these data cannot be directly extrapolated to the target compound without experimental verification. Therefore, the differential evidence presented above is derived from physicochemical properties, structural features, synthetic utility, and class-level precedent rather than direct head-to-head biological comparisons. Researchers should treat this compound as a rationally designed but biologically uncharacterized scaffold suitable for de novo screening and SAR exploration.

Data transparency Research diligence Assay development

Recommended Research and Procurement Application Scenarios for N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide Based on Differential Evidence


Kinase Inhibitor Screening Library Design Leveraging the ortho-Bromophenyl Pyridazinone Scaffold

The target compound's pyridazinone core and ortho-bromophenyl substitution align with the pharmacophoric features described in the MET kinase inhibitor patent class (U.S. Patent 2013/0116231) [1]. The bromine atom provides a heavy-atom anomalous scattering signal for X-ray crystallographic fragment screening, while its cross-coupling reactivity enables rapid parallel derivatization for hit expansion. Researchers building focused kinase inhibitor libraries should prioritize this scaffold over chloro- or para-substituted analogs when planning fragment elaboration via Suzuki or Buchwald-Hartwig chemistry, as the C-Br bond enables faster reaction kinetics and higher conversion under mild conditions. The racemic nature of the commercial material also provides an entry point for chiral resolution studies to explore stereochemistry-dependent kinase inhibition.

Structure-Activity Relationship (SAR) Studies on Pyridazinone-Containing Anti-Inflammatory Agents

Pyridazinone derivatives have demonstrated anti-inflammatory activity through COX inhibition, NF-κB pathway modulation, and PDE inhibition [2]. The target compound's XLogP3 of 2.2 and TPSA of 61.8 Ų place it within favorable drug-like physicochemical space (Lipinski Rule of Five compliant) [3]. Its ortho-bromophenyl amide pharmacophore is structurally distinct from the para-substituted pyridazinones more commonly explored in the anti-inflammatory literature, offering a novel vector for probing unexplored regions of the target binding site. The compound is suitable as a core scaffold for systematic substitution at the bromine position to generate analog series for anti-inflammatory SAR campaigns, particularly where halogen bonding interactions are hypothesized to contribute to target engagement.

Chemical Biology Probe Development via Bromine-Mediated Cross-Coupling Diversification

The aryl bromide functionality provides a versatile synthetic handle for the installation of fluorescent tags, biotin affinity probes, or photoaffinity labeling groups via palladium-catalyzed cross-coupling [4]. Compared to the corresponding chloro analog, the bromide reacts 10-100× faster under standard Suzuki-Miyaura conditions, enabling more efficient probe synthesis with higher yields and fewer side products. This reactivity advantage makes the target compound the preferred starting material over chloro-substituted congeners for laboratories developing chemical biology tool compounds where rapid derivatization and high product purity are critical for downstream biological assay reproducibility.

Chiral Chromatography Method Development and Enantioselective Pharmacology Studies

The target compound's chiral α-methyl propanamide center, supplied as a racemate [3], makes it well-suited for chiral stationary phase (CSP) method development and preparative enantiomer resolution. The cyclopropyl group and bromophenyl chromophore provide UV detection handles for analytical HPLC method development. Once resolved, the individual enantiomers can be evaluated in parallel against biological targets to quantify enantiomeric potency ratios—a capability not offered by the achiral 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid comparator (CAS 1935936-86-9). This scenario is particularly relevant for laboratories seeking to establish stereochemistry-activity relationships within the pyridazinone chemotype, a parameter known to influence kinase inhibitor potency in this scaffold class [1].

Quote Request

Request a Quote for N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.